

# Enduracidin: A Technical Guide to Its Discovery, Isolation, and Characterization from Streptomyces fungicidicus

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This in-depth technical guide provides a comprehensive overview of the lipopeptide antibiotic **Enduracidin**, from its initial discovery to its isolation and characterization. This document details the biological origin, biosynthetic pathway, and mode of action of **Enduracidin**, with a focus on the scientific methodologies involved. Experimental protocols for fermentation, isolation, and purification are provided, alongside quantitative data on its physicochemical properties and antimicrobial efficacy.

### **Discovery and Biological Source**

**Enduracidin** is a potent antibiotic complex, comprising primarily **Enduracidin** A and B, which are structurally related depsipeptides. These compounds were first isolated from the soil bacterium Streptomyces fungicidicus B 5477, discovered in a soil sample from Nishinomiya, Japan[1][2]. **Enduracidin**s are distinguished by the presence of several non-proteinogenic amino acids, including the unique cyclic guanidinium amino acid, enduracididine[1][2].

### **Biosynthesis of Enduracidin**

The production of **Enduracidin** in Streptomyces fungicidicus is orchestrated by a large 84 kb biosynthetic gene cluster containing 25 open reading frames (ORFs)[3][4]. The core peptide backbone is assembled by a multi-modular non-ribosomal peptide synthetase (NRPS) system,



encoded by the endA-D genes[3][5]. This enzymatic assembly line incorporates both proteinogenic and non-proteinogenic amino acids, including citrulline and the characteristic enduracididine[3]. The biosynthesis of L-enduracididine itself is a multi-step enzymatic process starting from L-arginine[1]. The final structure is a 17-amino acid lipodepsipeptide, which features a lipid tail attached to the N-terminus, contributing to its biological activity[3][6].

# **Mechanism of Action**

**Enduracidin** exerts its potent bactericidal activity by inhibiting the biosynthesis of the bacterial cell wall[1]. Specifically, it targets the transglycosylation step of peptidoglycan synthesis by binding to the lipid intermediate, Lipid II[7]. This action is similar to that of the well-known antibiotic vancomycin, although they target different regions of the substrate, which allows **Enduracidin** to be effective against vancomycin-resistant pathogens[1]. This targeted inhibition of a crucial cellular process makes the development of bacterial resistance to **Enduracidin** less likely.

# Experimental Protocols Fermentation of Streptomyces fungicidicus for Enduracidin Production

This protocol outlines the general steps for the submerged fermentation of S. fungicidicus to produce **Enduracidin**. Optimization of media components and culture conditions may be required for specific strains and fermentation scales.

### 4.1.1 Inoculum Preparation (Seed Culture)

- Strain Activation: Aseptically transfer spores or mycelial fragments of Streptomyces fungicidicus from a stock culture to a suitable agar medium (e.g., ISP Medium 2) and incubate at 28-30°C for 7-14 days until sporulation is observed.
- Seed Medium Inoculation: Inoculate 75 mL of a seed medium (e.g., Bouillon broth: 1% meat extract, 1% peptone, 0.5% NaCl, 0.2% K<sub>2</sub>HPO<sub>4</sub>, pH 7.0) with a loopful of spores or a small agar plug of mycelial growth[7].
- Incubation: Incubate the seed culture at 30°C for 3 days with shaking at an appropriate agitation speed (e.g., 200-250 rpm)[7].



#### 4.1.2 Production Fermentation

- Production Medium: Prepare the production fermentation medium. A variety of media have been described, often containing complex carbon and nitrogen sources. An example of a production medium composition includes corn flour (13.0-15.0% w/v), corn gluten meal (3.0-6.0% w/v), cottonseed flour (0.1-0.3% w/v), corn steep liquor (0.1-0.6% v/v), and sodium chloride (0.3% v/v)[8].
- Inoculation: Aseptically transfer the seed culture to the production medium. A typical inoculation volume is 10 mL of seed culture into 300 mL of production medium[7].
- Fermentation Conditions:
  - Temperature: Maintain the temperature at 30°C[7].
  - pH: Monitor and control the pH of the culture, typically in the range of 6.0-9.0.
  - Aeration and Agitation: Ensure adequate aeration and agitation to maintain dissolved oxygen levels and nutrient distribution.
  - Duration: The fermentation is typically carried out for 10 to 21 days[7][9].
- Monitoring: Monitor the fermentation process by measuring parameters such as biomass (dry cell weight), pH, substrate consumption, and Enduracidin titer.

### **Isolation and Purification of Enduracidin**

**Enduracidin** is primarily located within the mycelia of S. fungicidicus[10]. The following protocol describes a general procedure for its extraction and purification.

### 4.2.1 Mycelial Harvest and Extraction

- Harvesting: At the end of the fermentation, harvest the mycelia by centrifugation (e.g., 4000 rpm for 20 minutes)[8].
- Washing: Wash the harvested mycelia with deionized water to remove residual medium components[8].



- Extraction: Resuspend the washed mycelia in an extraction solvent. Several solvent systems have been reported:
  - Aqueous Methanol: 70% aqueous methanol, with the pH adjusted to 3.5 with 1N HCl. The suspension is shaken overnight at room temperature[8].
  - Acetone/HCI: A mixture of acetone, 1M HCI, and water (e.g., in a ratio of 35:12:56). The
    extraction is carried out for approximately 3.5 hours[10].
- Clarification: Separate the mycelial debris from the extract by centrifugation. The resulting supernatant contains the crude **Enduracidin**.

### 4.2.2 Purification

- Resin Adsorption Chromatography:
  - Pass the crude extract through a column packed with a non-ionic adsorbent resin, such as Amberlite XAD-2[11].
  - Wash the column with 50% methanol containing 5% sodium chloride to remove impurities[11].
  - Elute the Enduracidin from the column using 50% methanol containing 0.006N HCI[11].
- Activated Carbon Treatment:
  - To the fractions containing Enduracidin, add activated carbon (e.g., 2g per 650 mL of eluate) and stir for 30 minutes to decolorize the solution[11].
  - Remove the activated carbon by filtration[11].
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
  - Further purify the Enduracidin-containing fractions by RP-HPLC.
  - The specific column, mobile phase, and gradient will depend on the scale and desired purity. A C18 column is commonly used.



- Monitor the elution profile at a suitable wavelength, such as 230 nm[7].
- Collect the fractions corresponding to the **Enduracidin** peaks (A and B).
- Final Steps:
  - Combine the pure fractions and remove the organic solvent under reduced pressure.
  - The final product can be obtained as a salt (e.g., hydrochloride) after lyophilization.

# **Quantitative Data**Fermentation Titers

The yield of **Enduracidin** from S. fungicidicus fermentation can vary significantly depending on the strain and culture conditions. Wild-type strains typically produce low concentrations, while mutated and genetically engineered strains can achieve much higher titers.

Strain Type	Reported Enduracidin Yield (mg/L)	Reference
Wild-Type S. fungicidicus	Baseline (low)	[9]
Mutated Strain (M30)	up to 918.5	[9]
Genetically Modified Strain	3 to 5-fold increase	[12]

### **Physicochemical Properties of Enduracidin**



Property	Value	Reference
Enduracidin A		
Molecular Formula	C107H138Cl2N26O31	[2]
Molecular Weight	2355.2 g/mol	[2]
Enduracidin B		
Molecular Formula	- С108Н140Cl2N26О31	[2]
Molecular Weight	2369.2 g/mol	[2]
General Properties		
Appearance	White to yellowish-white powder	
Solubility	Poor aqueous solubility	[7]

## **Antimicrobial Activity of Enduracidin**

**Enduracidin** exhibits potent activity against a range of Gram-positive bacteria, including clinically significant drug-resistant strains. It has little to no activity against Gram-negative bacteria (with the exception of Neisseria gonorrhoeae), fungi, and yeast[1][2]. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of **Enduracidin** against various microorganisms.

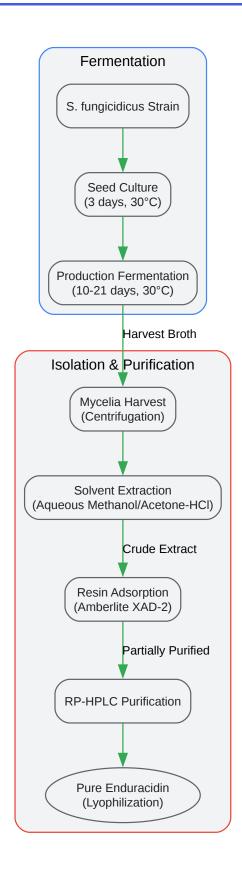


Microorganism	Strain	MIC (μg/mL)	Reference
Staphylococcus aureus	(Generic)	< 0.25	[13]
Methicillin-Resistant Staphylococcus aureus (MRSA)	(Generic)	< 0.25	[13]
Vancomycin-Resistant Enterococcus faecalis (VRE)	(Generic)	Active	[13]
Clostridium difficile	ATCC 17858	0.5 - 2	[14]
Mycobacterium smegmatis	(Generic)	15.6	[2]

## **Visualizations**

# **Experimental Workflow for Enduracidin Production**



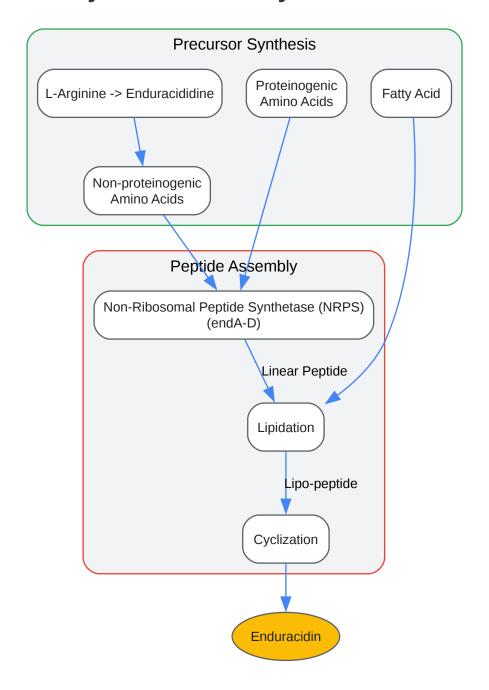


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Caption: Workflow for **Enduracidin** production and purification.



### Simplified Biosynthetic Pathway of Enduracidin



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Caption: Simplified overview of **Enduracidin** biosynthesis.

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### References

- 1. Enduracididine, a rare amino acid component of peptide antibiotics: Natural products and synthesis PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. The enduracidin biosynthetic gene cluster from Streptomyces fungicidicus PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US8188245B2 Enduracidin biosynthetic gene cluster from streptomyces fungicidicus -Google Patents [patents.google.com]
- 6. Engineered biosynthesis of enduracidin lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineered biosynthesis of enduracidin lipoglycopeptide antibiotics using the ramoplanin mannosyltransferase Ram29 PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2018106545A1 Compositions and methods for enhanced production of enduracidin in a genetically engineered strain of streptomyces fungicidicus - Google Patents [patents.google.com]
- 9. Heavy-ion mutagenesis significantly enhances enduracidin production by Streptomyces fungicidicus PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of multiple genomic-editing technologies in Streptomyces fungicidicus for improved enduracidin yield - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overcoming Methicillin-Resistance Staphylococcus aureus (MRSA) Using Antimicrobial Peptides-Silver Nanoparticles PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery, gene modification, and optimization of fermentation of an enduracidin-producing strain PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anthracimycin Activity Against Contemporary Methicillin-Resistant Staphylococcus aureus PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
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